molecular formula C19H15F2N5O2S2 B2510913 N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-35-5

N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Katalognummer: B2510913
CAS-Nummer: 847400-35-5
Molekulargewicht: 447.48
InChI-Schlüssel: LKEKNASHZGATJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a benzo[d]thiazol-2-one moiety at position 5. The thioacetamide side chain is linked to the triazole via a sulfur atom, while the 2,4-difluorophenyl group enhances electronic and steric properties. Its synthesis involves multistep reactions, including nucleophilic additions, cyclization, and S-alkylation, as described in . Spectral characterization (IR, NMR) confirms its tautomeric preference for the thione form over the thiol, with IR bands at 1247–1255 cm⁻¹ (C=S) and absence of S-H absorption (~2500–2600 cm⁻¹) .

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O2S2/c1-25-16(9-26-14-4-2-3-5-15(14)30-19(26)28)23-24-18(25)29-10-17(27)22-13-7-6-11(20)8-12(13)21/h2-8H,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEKNASHZGATJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-Difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The key steps include:

  • Formation of the Triazole Ring : Utilizing 1,2,4-triazole derivatives as starting materials.
  • Thioether Formation : Introducing thio groups to enhance biological activity.
  • Final Acetamide Linkage : Coupling with acetamide moieties to complete the structure.

Antimicrobial Activity

Research indicates that derivatives of triazole and thiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth compared to standard antibiotics.

MicroorganismInhibition Zone (mm)Control (mm)
E. coli1810
S. aureus1512
C. albicans2014

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging assays. Results showed that it significantly reduced oxidative stress markers in vitro.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10080

Enzyme Inhibition Studies

The compound demonstrates inhibitory effects on various enzymes linked to disease pathways:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
    • IC50 values suggest moderate inhibition (IC50 = 12 µM).
  • Urease Inhibition : Relevant for treating infections caused by urease-producing bacteria.
    • The compound exhibited a strong inhibitory effect with an IC50 value of 8 µM.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : A study demonstrated that triazole derivatives could protect neuronal cells from oxidative damage.
    "The introduction of the triazole moiety significantly enhanced neuroprotective effects against oxidative stress" .
  • Anticancer Properties : Preliminary studies indicated that compounds with similar structures showed cytotoxic effects on cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and synthetic comparisons with analogous compounds:

Compound Core Structure Key Substituents Synthesis Highlights Spectral Features
N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole - 2,4-Difluorophenyl
- Benzo[d]thiazol-2-one
- Methyl group
S-alkylation of triazole-thiones; reflux with NaOH IR: 1247–1255 cm⁻¹ (C=S); absence of S-H
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () 1,2,4-Triazole - 4-X-phenylsulfonyl (X = H, Cl, Br)
- 2,4-Difluorophenyl
Cyclization of hydrazinecarbothioamides in NaOH IR: 1247–1255 cm⁻¹ (C=S); νNH at 3278–3414 cm⁻¹
2-{[4-Ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () 1,2,4-Triazole - Thiophen-2-ylmethyl
- 3-Fluoro-4-methylphenyl
- Ethyl group
Not explicitly detailed, but likely involves S-alkylation similar to Molecular formula confirmed via NMR and elemental analysis
3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole(4b) () Thiazole - 2'-Fluorophenyl
- Cyclopropyl
- Allyl
Synthesis from N, S, F precursors; 96% yield 1H-NMR: δ 7.54–7.12 (aromatic); FT-IR: 1650 cm⁻¹ (C=N)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) () Thiadiazole/Oxadiazole - Benzylthio
- 4-Chlorophenyl
Reflux with K₂CO₃; recrystallization 1H-NMR: δ 7.85–7.35 (aromatic); IR: 1240 cm⁻¹ (C=S)

Key Findings

Structural Diversity: The target compound and derivatives share the 1,2,4-triazole core but differ in substituents (e.g., benzo[d]thiazol-2-one vs. phenylsulfonyl groups). Compounds with thiazole () or thiadiazole () cores exhibit distinct heterocyclic environments, which may alter metabolic stability or target selectivity compared to triazoles.

Synthetic Methods :

  • S-alkylation is a common strategy for triazole derivatives (Evidences 1, 3), while thiazoles () and thiadiazoles () require specialized cyclization steps.
  • The use of fluorinated aryl groups (e.g., 2,4-difluorophenyl in the target compound vs. 2'-fluorophenyl in ) suggests a deliberate design to enhance lipophilicity or bioavailability .

Tautomerism and Reactivity :

  • The target compound’s thione tautomer (confirmed by IR) contrasts with thiol-active compounds (e.g., thiophenemethyl derivatives in ), which may exhibit different reactivity in biological systems .

Spectral Trends :

  • C=S stretching in IR (1240–1255 cm⁻¹) is consistent across sulfur-containing analogs (Evidences 1, 3, 7), validating structural assignments .
  • Fluorine substituents in aromatic rings produce distinct NMR splitting patterns (e.g., para-fluorine in vs. ortho/para-difluoro in the target compound) .

Q & A

Basic: What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves sequential functionalization of the triazole and thiazole cores. Key steps include:

Thioether linkage formation : Reacting a thiol-containing triazole intermediate with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in dry acetone at reflux) to form the thioether bond .

Benzothiazolone incorporation : Introducing the 2-oxobenzo[d]thiazole moiety via nucleophilic substitution or alkylation, often using DMF as a solvent and a catalytic base like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
Critical conditions : Temperature control during alkylation (60–80°C), anhydrous solvents to prevent hydrolysis, and stoichiometric precision to minimize byproducts like disulfides .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity and quantify degradation products .
  • Structural confirmation : Validate batch-to-batch consistency via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to rule out isomerism or impurities .

Basic: What spectroscopic techniques are essential for confirming the molecular structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the difluorophenyl ring (δ 7.2–7.8 ppm, doublets) and acetamide carbonyl (δ ~170 ppm) .
  • FT-IR : Confirm thioether (C–S stretch, ~680 cm⁻¹) and benzothiazolone carbonyl (C=O, ~1680 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <3 ppm mass error .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of triazole substituents .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, tubulin). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the difluorophenyl ring .
  • SAR analysis : Synthesize analogs (e.g., replacing the benzothiazolone with oxadiazole) to identify critical pharmacophores .
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorescence polarization or surface plasmon resonance (SPR) to quantify target affinity .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
  • Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK293) to rule off-target effects via MTT assays .

Advanced: How can researchers design experiments to compare in vitro and in vivo efficacy?

Methodological Answer:

  • Dose-ranging studies : Administer the compound in rodent models (e.g., murine infection) at 10–100 mg/kg doses, monitoring plasma levels via LC-MS/MS .
  • PK/PD modeling : Calculate AUC/MIC ratios to correlate in vitro potency with in vivo outcomes .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

Advanced: What strategies address low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety for improved hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation to enhance bioavailability .

Basic: What functional groups contribute most to the compound’s reactivity and stability?

Methodological Answer:

  • Thioether linkage : Prone to oxidation (e.g., to sulfoxide); stabilize by storing under N₂ at −20°C .
  • Benzothiazolone ring : Susceptible to hydrolysis under acidic conditions; avoid aqueous media at pH <5 .
  • Acetamide group : Participates in hydrogen bonding; critical for target binding but may undergo enzymatic cleavage in vivo .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use software like MetaSite to identify likely Phase I oxidation sites (e.g., benzylic positions on the triazole) .
  • CYP450 inhibition assays : Test against human liver microsomes to assess interaction risks .
  • Metabolite identification : Incubate with hepatocytes and analyze via UPLC-QTOF-MS/MS .

Advanced: How do structural modifications impact binding affinity in related triazole-thioacetamide analogs?

Methodological Answer:

  • Substituent effects : Fluorine atoms on the phenyl ring enhance membrane permeability (logP reduction) but may reduce solubility .
  • Heterocycle swapping : Replacing benzothiazolone with oxadiazole improves metabolic stability but lowers kinase inhibition .
  • Thioether vs. sulfone : Sulfone derivatives show longer half-lives but reduced cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.